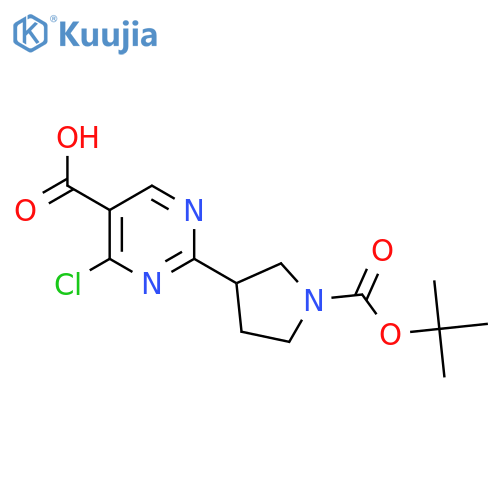Cas no 2172462-83-6 (2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid)
2-{1-(tert-ブトキシ)カルボニルピロリジン-3-イル}-4-クロロピリミジン-5-カルボン酸は、有機合成中間体として重要な化合物です。tert-ブトキシカルボニル(Boc)保護基を有するピロリジン環と、4-クロロピリミジン-5-カルボン酸の構造を併せ持ち、医薬品や農薬の合成において高い有用性を示します。特に、Boc基の存在により選択的な脱保護が可能で、多段階合成における反応制御性に優れています。また、カルボン酸部位はエステル化やアミド結合形成などのさらなる誘導体化が容易であり、多様な構造修飾に対応できます。高い純度と安定性を備えており、複雑な有機分子構築の際に信頼性の高い中間体として利用されます。

2172462-83-6 structure
商品名:2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid
2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid
- EN300-1459114
- 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid
- 2172462-83-6
-
- インチ: 1S/C14H18ClN3O4/c1-14(2,3)22-13(21)18-5-4-8(7-18)11-16-6-9(12(19)20)10(15)17-11/h6,8H,4-5,7H2,1-3H3,(H,19,20)
- InChIKey: OFQKIDFPOPFFLF-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=O)O)C=NC(C2CN(C(=O)OC(C)(C)C)CC2)=N1
計算された属性
- せいみつぶんしりょう: 327.0985838g/mol
- どういたいしつりょう: 327.0985838g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 92.6Ų
2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1459114-0.5g |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 0.5g |
$1770.0 | 2023-06-06 | ||
| Enamine | EN300-1459114-0.25g |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 0.25g |
$1696.0 | 2023-06-06 | ||
| Enamine | EN300-1459114-0.05g |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 0.05g |
$1549.0 | 2023-06-06 | ||
| Enamine | EN300-1459114-500mg |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 500mg |
$1770.0 | 2023-09-29 | ||
| Enamine | EN300-1459114-2500mg |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 2500mg |
$3611.0 | 2023-09-29 | ||
| Enamine | EN300-1459114-100mg |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 100mg |
$1623.0 | 2023-09-29 | ||
| Enamine | EN300-1459114-5000mg |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 5000mg |
$5345.0 | 2023-09-29 | ||
| Enamine | EN300-1459114-1.0g |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 1g |
$1844.0 | 2023-06-06 | ||
| Enamine | EN300-1459114-2.5g |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 2.5g |
$3611.0 | 2023-06-06 | ||
| Enamine | EN300-1459114-10000mg |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 10000mg |
$7927.0 | 2023-09-29 |
2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid 関連文献
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
2172462-83-6 (2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid) 関連製品
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
